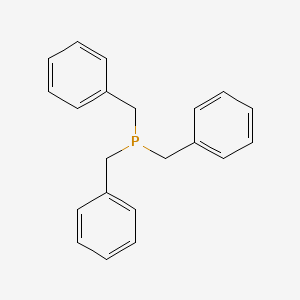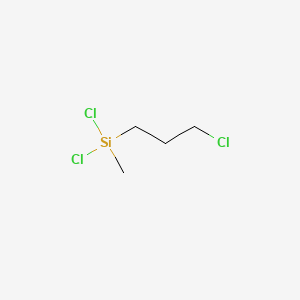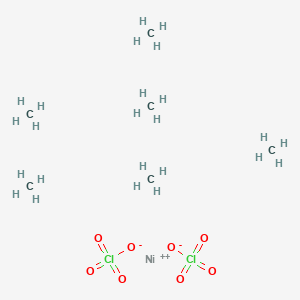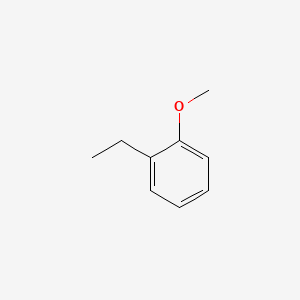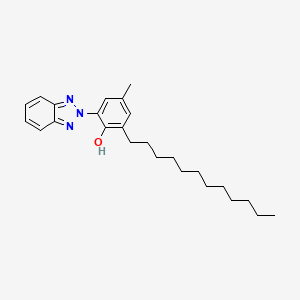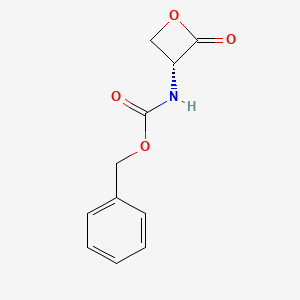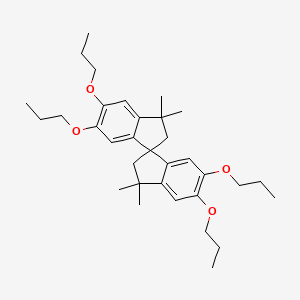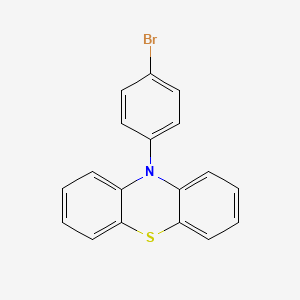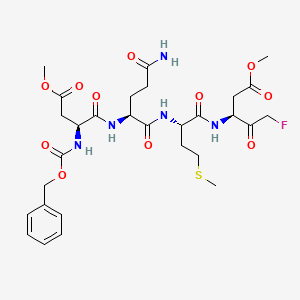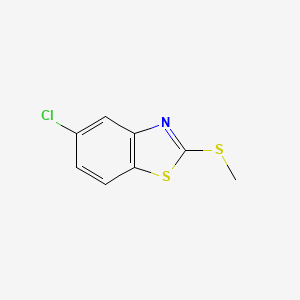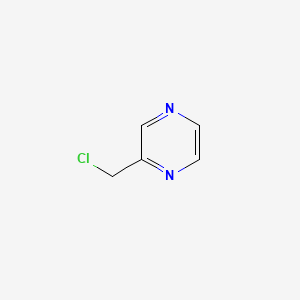
2-(Chlorométhyl)pyrazine
Vue d'ensemble
Description
2-(Chloromethyl)pyrazine is a chemical compound with the molecular formula C5H5ClN2 . It has a molecular weight of 128.560 . The compound is used in various applications, including as a reagent in chemical synthesis .
Synthesis Analysis
The synthesis of pyrazine derivatives, including 2-(Chloromethyl)pyrazine, involves several approaches such as condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyrazine is characterized by a pyrazine ring with a chloromethyl group attached . The InChI code for this compound is 1S/C5H5ClN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Chloromethyl)pyrazine are not detailed in the search results, pyrazine derivatives are known to participate in a variety of reactions. For instance, they can undergo condensation, ring closure, and metal-catalyzed reactions .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyrazine has a density of 1.2±0.1 g/cm3 and a boiling point of 202.9±25.0 °C at 760 mmHg . The compound is solid at room temperature .Applications De Recherche Scientifique
Activité Herbicide
Les dérivés de 2-(Chlorométhyl)pyrazine ont été étudiés pour leur utilisation potentielle comme herbicides. Ces composés peuvent interférer avec la croissance des plantes indésirables, offrant une approche ciblée pour le contrôle des mauvaises herbes dans les milieux agricoles .
Recherche Pharmaceutique
Ce composé a été synthétisé et évalué pour ses propriétés biologiques, en particulier dans le développement de nouveaux médicaments. Ses dérivés ont été explorés pour divers effets thérapeutiques, ce qui pourrait conduire à la découverte de nouveaux médicaments .
Synthèse Organique
Le this compound sert d'intermédiaire clé dans la synthèse organique. Il est utilisé pour construire des molécules plus complexes, en particulier dans la synthèse de composés hétérocycliques qui sont présents dans de nombreux médicaments et produits agrochimiques .
Agents Antibactériens
Les chercheurs ont étudié l'activité antibactérienne de nouveaux dérivés de triazolopyrazine synthétisés à partir de this compound. Ces études visent à développer de nouveaux agents antibactériens pour lutter contre les souches résistantes de bactéries .
Synthèse de Produits Naturels
Le composé est également instrumental dans la synthèse de produits naturels, y compris ceux isolés des plantes, des microbes et de la vie marine. Il aide à imiter des composés naturels complexes qui peuvent avoir des applications pharmaceutiques ou agrochimiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2-(Chloromethyl)pyrazine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is known to be an alkylating agent . Alkylating agents are a group of compounds that have the ability to introduce an alkyl group into biologically active molecules and thereby prevent their proper functioning.
Mode of Action
As an alkylating agent, 2-(Chloromethyl)pyrazine can interact with its targets by introducing an alkyl group . This interaction can lead to changes in the target molecule’s structure and function, potentially inhibiting its activity or altering its behavior.
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)pyrazine plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. The compound’s reactivity is primarily due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions .
Cellular Effects
2-(Chloromethyl)pyrazine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to mutations or other genetic modifications, which can subsequently alter gene expression. Additionally, the compound’s ability to modify proteins can impact cellular signaling pathways, potentially leading to changes in cell function and metabolism .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)pyrazine exerts its effects through several mechanisms. One of the primary mechanisms is the alkylation of nucleophilic sites on biomolecules. This can result in the inhibition or activation of enzymes, depending on the specific site of modification. For example, the alkylation of active sites on enzymes can inhibit their catalytic activity, while modification of regulatory sites can lead to enzyme activation. Additionally, the compound can induce changes in gene expression by interacting with DNA and altering transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)pyrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)pyrazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including persistent changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)pyrazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 2-(Chloromethyl)pyrazine have been associated with toxic effects, including cellular damage and organ toxicity. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
2-(Chloromethyl)pyrazine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, leading to additional biochemical effects. The compound’s metabolism can also influence its overall biological activity, as the formation of metabolites can either enhance or reduce its effects .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)pyrazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its biological activity, as its localization within cells can determine the specific biomolecules it interacts with .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)pyrazine is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may localize to the cytoplasm, where it can modify proteins and affect cellular signaling pathways .
Propriétés
IUPAC Name |
2-(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHPSQFCHUIFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068167 | |
| Record name | Pyrazine, (chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39204-47-2 | |
| Record name | (Chloromethyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39204-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039204472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, (chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Chloromethyl)pyrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57G47M2RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)

